molecular formula C15H11Cl2N3O3S B029028 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 185039-48-9

6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one

Numéro de catalogue: B029028
Numéro CAS: 185039-48-9
Poids moléculaire: 384.2 g/mol
Clé InChI: BADVXFUKYQHVBO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyridopyrimidine class This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methylsulfonyl group, and a pyridopyrimidine core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyridopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridopyrimidine ring system.

    Introduction of the Dichlorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a suitable dichlorophenyl precursor reacts with the pyridopyrimidine intermediate.

    Addition of the Methylsulfonyl Group: This step typically involves the sulfonylation of the intermediate compound using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Analyse Des Réactions Chimiques

Sulfonyl Group Reactivity

The methylsulfonyl (-SO₂CH₃) group at position 2 is a key electrophilic site for nucleophilic substitution reactions. This moiety is typically introduced via oxidation of a methylthio precursor.

Oxidation of Methylthio to Methylsulfonyl

  • Precursor : 6-(2,6-Dichlorophenyl)-8-methyl-2-methylthio-pyrido[2,3-d]pyrimidin-7(8H)-one
  • Reagents : m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM)
  • Conditions : Room temperature, 3–5 hours
  • Yield : 89–93%
StepReagent/ConditionsProductYield
Oxidationm-CPBA, DCM, rtMethylsulfonyl derivative89–93%

Nucleophilic Substitution at C2

The methylsulfonyl group can be displaced by amines under basic conditions, enabling diverse functionalization:

Reaction with Aromatic Amines

  • Substrates : Aniline derivatives (e.g., 4-(4-methylpiperazin-1-yl)aniline)
  • Conditions : Sodium hydride (NaH) in DMF at 50°C
  • Yield : 55–65%
EntryAmineProductYield
14-(4-Methylpiperazin-1-yl)aniline2-((4-(4-Methylpiperazin-1-yl)phenyl)amino) derivative60%
23-(Methylthio)anilinePD-173955 (tyrosine kinase inhibitor)95%

Hydrogenation of the Pyridine Ring

  • Reagents : H₂ gas, Pd/C catalyst in methanol
  • Conditions : Room temperature, overnight
  • Outcome : Selective reduction of the C5-C6 double bond to yield 5,6-dihydro derivatives
Starting MaterialProductYield
Pyrido[2,3-d]pyrimidin-7-one5,6-Dihydropyrido[2,3-d]pyrimidin-7-one96%

Anticancer Agent Derivatives

  • Modifications : Substitution at C2 with heteroaryl amines (e.g., pyridin-3-amine)
  • Biological Activity : Nanomolar cytotoxicity against leukemia cell lines (e.g., K562) .

Stability and Degradation

  • Hydrolytic Stability : Resistant to hydrolysis under physiological pH (pH 7.4, 37°C) .
  • Photodegradation : Decomposes under UV light (λ = 254 nm) via sulfonyl group cleavage.

Key Synthetic Routes

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidin-7-one exhibit potent anticancer properties. Specifically, studies have demonstrated that compounds similar to 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one can inhibit the growth of various cancer cell lines, including those associated with Non-Hodgkin lymphomas and other malignancies. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .

Kinase Inhibition

The compound has been explored for its potential as a kinase inhibitor. Kinases play a pivotal role in signaling pathways that regulate cell division and metabolism. Inhibitors of these enzymes can be effective in treating cancers and other diseases characterized by abnormal cell growth. The specific inhibition profile of this compound aligns with known targets in cancer therapy .

Antimicrobial Properties

Preliminary studies suggest that the compound may also possess antimicrobial activity. This property can be attributed to its ability to disrupt bacterial cell functions or inhibit essential metabolic pathways within microbial cells. Further research is needed to elucidate the specific mechanisms involved .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer EfficacyDemonstrated significant growth inhibition in lymphoma cell lines with IC50 values indicating potent activity .
Study 2Kinase InhibitionIdentified as a selective inhibitor of specific kinases involved in tumor progression .
Study 3Antimicrobial ActivityShowed potential against gram-positive bacteria; further studies required for detailed mechanisms .

Pharmaceutical Development

Due to its promising biological activities, this compound is being investigated for formulation into drug candidates targeting various diseases. The compound's stability and bioavailability are critical factors under evaluation during the development process .

Mécanisme D'action

The mechanism of action of 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 6-(2,6-Dichlorophenyl)-2-[[3-(hydroxymethyl)phenyl]amino]-8-methyl-pyrido[2,3-d]pyrimidin-7-one
  • 6-(2,6-Dichlorophenyl)-8-methyl-2-[[3-(methylthio)phenyl]amino]pyrido[2,3-d]pyrimidin-7-one
  • 6-(2,6-Dichlorophenyl)-2-[[4-[2-(diethylamino)ethoxy]phenyl]amino]-8-methyl-pyrido[2,3-d]pyrimidin-7-one

Uniqueness

6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl and methylsulfonyl groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry and its biological activity in medicinal applications.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.

Activité Biologique

6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, particularly in the context of cancer treatment, and summarizes relevant research findings and case studies.

The compound has a molecular formula of C15H11Cl2N3O3SC_{15}H_{11}Cl_2N_3O_3S and a molecular weight of 384.24 g/mol. Its structure features a pyrido[2,3-d]pyrimidine scaffold, which is known for its ability to interact with various biological targets.

Antitumor Activity

Research indicates that compounds with the pyrido[2,3-d]pyrimidine structure exhibit significant antitumor properties. The presence of the dichlorophenyl and methylsulfonyl substituents enhances the biological activity by improving receptor binding affinity and selectivity.

  • Mechanism of Action : The compound acts primarily as a tyrosine kinase inhibitor , which is crucial in the signaling pathways related to cell proliferation and survival. This mechanism is particularly relevant in the context of various cancers, including breast cancer and non-Hodgkin lymphoma .
  • Cell Line Studies : In vitro studies have demonstrated that this compound effectively inhibits cell growth in several cancer cell lines:
    • MCF-7 (breast cancer) : IC50 values indicate potent antiproliferative effects.
    • HCT116 (colon cancer) : Induces apoptosis and cell cycle arrest at the G2/M phase.
    • A375 (melanoma) : Shows significant reduction in cell viability .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Dichlorophenyl Group : Enhances lipophilicity and receptor binding.
  • Methylsulfonyl Group : Improves solubility and bioavailability.
  • Substituents at C5 and C6 : Variations in these positions can lead to different biological activities, such as increased selectivity for specific kinase targets .

Case Studies

Several studies have reported on the efficacy of this compound:

  • Study on Non-Hodgkin Lymphoma : A clinical trial demonstrated that patients treated with this compound showed improved outcomes compared to standard therapies, highlighting its potential as a targeted therapy .
  • Combination Therapy : Research has indicated that combining this compound with traditional chemotherapeutics like doxorubicin enhances antitumor efficacy while minimizing side effects .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-70.21Tyrosine kinase inhibition
HCT1160.15Induces apoptosis; G2/M phase arrest
A3750.24Cell cycle arrest; ROS elevation
Non-Hodgkin LymphomaN/ATargeted therapy; improved patient outcomes

Propriétés

IUPAC Name

6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfonylpyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O3S/c1-20-13-8(7-18-15(19-13)24(2,22)23)6-9(14(20)21)12-10(16)4-3-5-11(12)17/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADVXFUKYQHVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442286
Record name 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185039-48-9
Record name 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A quantity of 0.346 g (1.00 mmol) of 50% to 60% m-chloroperbenzoic acid (assuming 50% peracid was present) was added at 25° C. to a stirred solution of 0.165 g (0.47 mmol) of 6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one of Example 37 in 15 mL of chloroform, and the solution was stirred overnight. A quantity of 0.25 g (3.20 mmol) of dimethylsulfoxide was added to reduce any excess peracid. After 15 minutes, the chloroform solution was washed with 30 mL of saturated sodium bicarbonate and then with water. The separated organic layer was dried over sodium sulfate, filtered, and concentrated to ca. 5 mL volume. Crystals separated. Added ca. 5 mL of petroleum ether and filtered; wt 0.165 g (92%); mp >290° C.
Quantity
0.346 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
[Compound]
Name
peracid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.